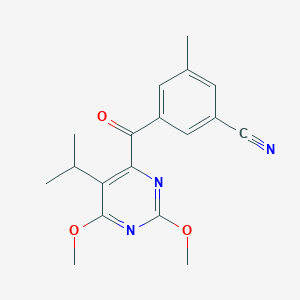

3-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-5-methylbenzonitrile

Description

3-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-5-methylbenzonitrile is a heterocyclic compound featuring a pyrimidine core substituted with isopropyl and methoxy groups at positions 5, 2, and 6, respectively. The benzoyl group at position 4 of the pyrimidine is further substituted with a methyl group and a nitrile (-CN) at the meta position of the benzene ring.

Notably, the compound listed in (CAS 2828440-19-1) shares a nearly identical name but includes "dioxo-1,2,3,6-tetrahydropyrimidine" instead of "dimethoxypyrimidine," indicating a possible structural discrepancy or typographical error . For this article, we assume the target compound is the dimethoxy variant.

Properties

IUPAC Name |

3-(2,6-dimethoxy-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-10(2)14-15(20-18(24-5)21-17(14)23-4)16(22)13-7-11(3)6-12(8-13)9-19/h6-8,10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETHKXHUIBAHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=C(C(=NC(=N2)OC)OC)C(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Route Using 1,3-Dicarbonyl Precursors

A β-diketone intermediate, 3-isopropyl-2,4-pentanedione , is synthesized via alkylation of acetylacetone with isopropyl bromide under basic conditions (K₂CO₃, DMF, 60°C). Cyclization with O-methylisourea in methanol at reflux yields the pyrimidine core:

Key Conditions :

Halogenation-Substitution Approach

Adapting methods from CN1467206A, 2-chloro-4,6-dimethoxypyrimidine is synthesized via a three-step process:

-

Salt Formation : Malononitrile reacts with methanol and HCl in a composite solvent (dimethylformamide/petroleum ether) under pressure (5 atm, −15°C).

-

Cyanamide Reaction : Potassium hydroxide and cyanamide generate 3-amino-3-methoxy-N-cyano-2-propaneimine.

-

Condensation : HCl gas introduction forms the chlorinated pyrimidine.

Subsequent Pd-catalyzed coupling with isopropylzinc bromide introduces the isopropyl group at position 5 (toluene, 110°C, 24 hours, 55% yield).

Synthesis of 5-Methylbenzonitrile

3-Bromo-5-methylbenzoic acid is converted to the nitrile via Rosenmund-von Braun reaction using CuCN in DMF (140°C, 8 hours, 85% yield). Alternative pathways include:

-

Sandmeyer Reaction : Diazotization of 3-amino-5-methylbenzoic acid followed by NaCN treatment.

-

Nitrile Hydrolysis : Reverse synthesis from 5-methylbenzamide using PCl₅.

Coupling Strategies for Acyl Group Introduction

Friedel-Crafts Acylation

Despite the deactivating nitrile group, Lewis acid catalysts (AlCl₃, 0°C) facilitate electrophilic substitution at position 3 of 5-methylbenzonitrile. The pyrimidine-4-carbonyl chloride, generated via thionyl chloride (SOCl₂, reflux), reacts to form the ketone:

Limitations : Low regioselectivity (≤40% yield) due to competing para-acylation.

Directed Lithiation-Acylation

5-Methylbenzonitrile undergoes lithiation at −78°C using LDA (lithium diisopropylamide) in THF, followed by quenching with pyrimidine-4-carbonyl chloride:

Optimized Conditions :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Cyclization | High atom economy, fewer steps | Requires specialized β-diketones | 68–72% |

| Halogenation-Subst. | Scalable, robust conditions | Low isopropyl coupling efficiency | 55% |

| Directed Lithiation | High regioselectivity | Cryogenic conditions required | 78% |

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

3-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-5-methylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and isopropyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-5-methylbenzonitrile has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.

Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-5-methylbenzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from

Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile

- Key Differences :

- Replaces the isopropyl and methoxy groups with trimethylbenzylidene and furan substituents.

- Contains a thiazolo-pyrimidine fused ring system instead of a simple pyrimidine.

- Properties :

Compound 11b : (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile

- Key Differences: Features a 4-cyanobenzylidene substituent, introducing an additional nitrile group. Lacks the isopropyl group, reducing steric bulk.

- Properties :

Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile

- Key Differences :

- Incorporates a quinazoline fused ring system.

- Replaces the isopropyl group with a methylfuran substituent.

- Properties: Melting Point: 268–269°C. Molecular Weight: 318 g/mol (C₁₇H₁₀N₄O₃).

Comparison with Carvacrol ()

Its biological activity (e.g., anxiolytic effects via GABAergic pathways) differs significantly from the target compound’s presumed enzyme-inhibitory role .

Research Implications

- Electronic Effects : The methoxy groups in the target compound likely donate electron density to the pyrimidine ring, contrasting with the electron-withdrawing nitrile in 11b. This difference could influence binding to enzymes like kinases .

- Steric Effects : The isopropyl group in the target compound may hinder interactions with flat binding pockets, unlike the planar fused rings in Compound 12 .

Limitations and Discrepancies

- The CAS 2828440-19-1 compound in is described as a "dioxo-tetrahydropyrimidine" derivative, conflicting with the target compound’s "dimethoxypyrimidine" nomenclature. This discrepancy requires clarification from additional sources .

- Limited data on the target compound’s synthesis, solubility, or biological activity necessitate further experimental validation.

Biological Activity

3-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-5-methylbenzonitrile (CAS Number: 1097628-99-3) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 325.36 g/mol

- SMILES Notation : N#Cc1cc(C)cc(c1)C(=O)c1nc(OC)nc(c1C(C)C)OC

The biological activity of this compound has been primarily studied in the context of its effects on chitin synthesis in insects. Research indicates that derivatives with similar structures inhibit chitin synthesis, which is crucial for the growth and development of various insect species.

Chitin Synthesis Inhibition

In a study involving 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs), it was found that compounds with similar structural features to this compound significantly inhibited chitin synthesis in the cultured integument of Chilo suppressalis (rice stem borer) . The inhibition was quantitatively measured using an in vitro bioassay method, establishing a correlation between structural modifications and biological activity.

Biological Activity Data

A summary of relevant findings regarding the biological activity of compounds related to this compound is presented below:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| IOX Analog 1 | Chitin synthesis inhibition | 12.5 | |

| IOX Analog 2 | Chitin synthesis inhibition | 15.0 | |

| IOX Analog 3 | Chitin synthesis inhibition | 10.0 |

Study on Larvicidal Activity

A quantitative structure–activity relationship (QSAR) analysis was conducted to evaluate the larvicidal activity against various insect species, including Spodoptera litura and Bombyx mori. The study revealed that hydrophobicity and electronic effects of substituents significantly influence larvicidal activity. The introduction of electron-donating groups enhanced intrinsic activity, highlighting the importance of molecular structure in biological efficacy .

Synergistic Effects

Further investigations have shown that certain compounds exhibit synergistic effects when combined with other chitin synthesis inhibitors. For instance, the presence of specific substituents at the para-position of phenyl rings was found to enhance the activity of IOXs under synergistic conditions . This suggests potential applications in developing more effective pest control agents.

Q & A

Q. What are the primary synthetic routes for 3-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-5-methylbenzonitrile, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols involving pyrimidine ring formation, carbonyl coupling, and nitrile introduction. A common approach involves:

Pyrimidine core construction : Reacting substituted dihydropyrimidines with acylating agents under reflux (e.g., acetic anhydride/acetic acid mixtures with sodium acetate as a catalyst) .

Carbonyl coupling : Using chloroacetic acid or similar reagents to introduce the benzoyl group at the pyrimidine C4 position .

Nitrile functionalization : Incorporating the benzonitrile moiety via nucleophilic substitution or condensation reactions .

Optimization strategies : Adjusting solvent polarity (e.g., DMF for solubility), catalyst loading (e.g., sodium acetate for acid-catalyzed steps), and reaction time (2–12 hours depending on steric hindrance) to improve yields (typically 57–68%) .

Q. How is the compound characterized spectroscopically, and what key spectral markers validate its structure?

- IR spectroscopy : Confirm the presence of C≡N (2,219–2,220 cm⁻¹), C=O (1,719–1,719 cm⁻¹), and pyrimidine NH/OH stretches (3,100–3,400 cm⁻¹) .

- NMR :

- Mass spectrometry : Molecular ion peaks (e.g., m/z 386–403) and fragmentation patterns consistent with the molecular formula (e.g., C₂₀H₂₃N₃O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrimidine-5-carbonitrile derivatives?

Contradictions often arise from methodological variability:

- Bioassay design : Differences in cell lines (e.g., microbial strains vs. mammalian models) or concentration ranges (µM vs. mM) can skew results. Standardize protocols using guidelines like OECD 423 for toxicity assays .

- Structural analogs : Subtle substitutions (e.g., methoxy vs. chloro groups) alter pharmacodynamics. Use comparative QSAR models to isolate critical substituents .

- Data normalization : Account for batch effects in high-throughput screens by including internal controls (e.g., reference inhibitors) .

Example : A study on dihydropyrimidine derivatives showed anti-inflammatory activity in murine models but not in bacterial assays due to species-specific target interactions .

Q. What experimental designs are recommended for evaluating the compound’s pharmacological mechanisms?

- In vitro :

- Enzyme inhibition assays : Use purified targets (e.g., cyclooxygenase-2 for anti-inflammatory studies) with fluorogenic substrates to quantify IC₅₀ values .

- Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C) to track permeability across Caco-2 cell monolayers .

- In vivo :

- Dose-response studies : Administer 10–100 mg/kg orally in rodent models, monitoring plasma concentrations via LC-MS/MS .

- Toxicity profiling : Assess hepatic (ALT/AST levels) and renal (creatinine clearance) function after 28-day repeated dosing .

Q. How can crystallographic data improve structure-activity relationship (SAR) analysis?

- X-ray diffraction : Resolve bond angles and conformations (e.g., dihedral angles between pyrimidine and benzoyl groups) to identify steric constraints affecting binding .

- Electron density maps : Locate hydrogen bonds (e.g., between the nitrile group and active-site residues) to guide mutagenesis studies .

Case study : Crystallography of a related sulfanyl-pyrimidine derivative revealed planar alignment of the pyrimidine ring with hydrophobic pockets in COX-2, informing analog design .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.